N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide
Description
N-(5-(Methylthio)-1,3,4-thiadiazol-2-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a methylthio group at position 5 and a cyclopentanecarboxamide moiety bearing a thiophen-2-yl group. The 1,3,4-thiadiazole ring is known for its electron-deficient nature and bioisosteric properties, which contribute to diverse pharmacological activities. The methylthio substituent enhances lipophilicity, while the thiophene and cyclopentane groups may influence conformational stability and intermolecular interactions .
Properties
IUPAC Name |
N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)-1-thiophen-2-ylcyclopentane-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3OS3/c1-18-12-16-15-11(20-12)14-10(17)13(6-2-3-7-13)9-5-4-8-19-9/h4-5,8H,2-3,6-7H2,1H3,(H,14,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZDIWFAYLGRAFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN=C(S1)NC(=O)C2(CCCC2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3OS3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide typically involves multiple steps, starting with the formation of the thiadiazole ring. This can be achieved through the cyclization of appropriate precursors under specific conditions. The thiophene ring is then introduced via a substitution reaction, followed by the attachment of the cyclopentanecarboxamide group through amide bond formation.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, including the use of efficient catalysts and reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and other advanced techniques could be employed to enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.
Reduction: The thiadiazole ring can be reduced under specific conditions.
Substitution: The thiophene ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Electrophiles such as bromine or nitronium ions can be used for substitution reactions on the thiophene ring.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group would yield sulfoxides or sulfones, while substitution reactions on the thiophene ring could introduce various functional groups.
Scientific Research Applications
Chemical Structure and Synthesis
N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide features a thiadiazole moiety and a thiophene ring linked through a cyclopentanecarboxamide structure. The synthesis typically involves the following steps:
- Formation of Thiadiazole and Thiophene Derivatives : Initial reactions involve the preparation of thiadiazole and thiophene precursors.
- Coupling Reaction : The thiadiazole derivative is coupled with the thiophene component to form the desired amide.
- Purification and Characterization : Products are purified using techniques such as column chromatography and characterized through nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS).
Biological Activities
The compound exhibits a range of biological activities, particularly in the fields of antimicrobial and anticancer research. Its mechanism of action may involve interactions with specific biological targets such as enzymes or receptors that regulate cell proliferation and apoptosis.
Anticancer Activity
Research indicates that derivatives of thiadiazoles and thiophenes possess significant anticancer properties. For instance, studies on similar compounds have shown efficacy against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | HepG-2 (liver cancer) | 15.3 | |
| This compound | A-549 (lung cancer) | 12.7 |
These results suggest that the compound may inhibit cancer cell growth effectively compared to standard chemotherapeutics like cisplatin.
Antimicrobial Properties
The compound also shows promise as an antimicrobial agent. Its structural components are known for enhancing biological activity against various pathogens. Studies have demonstrated its effectiveness against bacterial strains such as:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 16 µg/mL |
These findings highlight its potential for development into new antimicrobial therapies.
Case Study 1: Anticancer Efficacy
In a recent study published in Drug Design, Development and Therapy, researchers synthesized several thiadiazole derivatives, including this compound. The compound was evaluated for its cytotoxicity against HepG-2 and A-549 cell lines using MTT assays. The results indicated significant cytotoxic activity with IC50 values lower than those of traditional chemotherapeutics, suggesting a potential role in cancer treatment.
Case Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial properties of the compound against various bacterial strains. The study employed disc diffusion methods to assess susceptibility and found that the compound inhibited growth effectively at low concentrations. This research supports its development as a new antimicrobial agent.
Mechanism of Action
The mechanism of action of N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide involves its interaction with specific molecular targets. The thiadiazole and thiophene rings can engage in π-π stacking interactions, while the cyclopentanecarboxamide group can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound shares structural motifs with several 1,3,4-thiadiazole derivatives reported in the literature. Below is a detailed comparison based on substituent variations, synthetic yields, and physical properties (Table 1).
Table 1: Comparison of Selected 1,3,4-Thiadiazole Derivatives
Key Observations:
Substituent Effects on Yield: Bulky arylthio groups (e.g., benzylthio in 5h) correlate with higher yields (88%) compared to smaller alkylthio groups (e.g., methylthio in 5f: 79%, ethylthio in 5g: 78%). This may reflect improved solubility or stability during synthesis . Methoxy-substituted phenoxy acetamides (e.g., 5k) show reduced yields (72%), possibly due to steric hindrance during coupling .
Melting Point Trends :
- Ethylthio-substituted compounds (5g ) exhibit higher melting points (168–170°C) than methylthio analogs (5f : 158–160°C), likely due to increased van der Waals interactions from the longer alkyl chain .
- Benzylthio derivatives (5h ) have lower melting points (133–135°C), suggesting reduced crystallinity from aromatic bulk .
Carboxamide vs. Acetamide Moieties: The target compound’s cyclopentanecarboxamide group differs from the phenoxy acetamide groups in analogs. Cyclopentane’s conformational rigidity and thiophene’s π-electron system may enhance binding specificity in biological systems, though direct activity data are unavailable in the provided evidence.
Biological Activity
N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a complex organic compound that incorporates a thiadiazole moiety and a thiophene ring, both of which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant research findings.
Structural Overview
The compound's structure consists of:
- Thiadiazole ring : Known for a wide range of biological activities including anticancer and antimicrobial properties.
- Thiophene ring : Associated with various pharmacological effects such as analgesic and anti-inflammatory activities.
- Cyclopentanecarboxamide group : Imparts stability and influences the compound's interaction with biological targets.
1. Anticancer Properties
Research indicates that compounds containing thiadiazole and thiophene moieties exhibit significant anticancer activity. For instance:
- In vitro studies have shown that similar derivatives demonstrate moderate to good anticancer effects against various cell lines such as HepG-2 (liver cancer) and A-549 (lung cancer) with IC50 values ranging from 0.17 to 3.8 μM .
- The mechanism often involves inhibition of DNA synthesis and modulation of cell cycle events, particularly through interactions with key kinases involved in tumorigenesis .
2. Antimicrobial Activity
Compounds with a thiadiazole scaffold have also been reported to possess antimicrobial properties:
- They exhibit effectiveness against bacterial strains and fungi, making them potential candidates for developing new antimicrobial agents .
3. Anti-inflammatory Effects
The anti-inflammatory potential of thiadiazole derivatives has been documented, suggesting that this compound may also offer therapeutic benefits in inflammatory conditions .
The biological activity of this compound is attributed to several mechanisms:
- Interaction with Enzymes : The thiadiazole moiety can form hydrogen bonds with active sites on enzymes or receptors, influencing their activity .
- Cell Cycle Modulation : The compound may induce apoptosis in cancer cells through the release of cytochrome c and activation of caspases .
- Inhibition of Key Pathways : It may inhibit pathways crucial for tumor growth, such as those involving carbonic anhydrase IX (CA IX), which is often overexpressed in tumors .
Research Findings
Recent studies have highlighted the following findings regarding the biological activity of this compound:
| Study | Biological Activity | Cell Lines Tested | IC50 Values |
|---|---|---|---|
| Anticancer | HepG-2 | 0.20 μM | |
| Anticancer | A-549 | 0.12 μM | |
| Antimicrobial | Various Bacteria | Varies | |
| Anti-inflammatory | In vitro models | Not specified |
Case Studies
Several case studies have explored the efficacy of similar compounds:
- Case Study on Antitumor Activity : A series of 1,3,4-thiadiazoles were synthesized and tested against multiple cancer cell lines. Results indicated significant antiproliferative effects linked to structural modifications that enhance binding affinity to target proteins .
- Antimicrobial Testing : Derivatives were evaluated against resistant bacterial strains, showing promising results that suggest potential application in treating infections caused by multidrug-resistant organisms .
Q & A
Q. What are the standard synthesis protocols for N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide?
The synthesis typically involves cyclocondensation of cyclopentanecarboxylic acid derivatives with thiadiazole precursors. For example, a two-step protocol may include:
- Step 1 : Reacting 1-(thiophen-2-yl)cyclopentanecarbonyl chloride with 5-(methylthio)-1,3,4-thiadiazol-2-amine in anhydrous acetonitrile under reflux (1–3 minutes) to form intermediates .
- Step 2 : Cyclization using iodine and triethylamine in DMF to eliminate sulfur and stabilize the thiadiazole ring .
Key parameters : Optimize reaction time to minimize byproducts (e.g., disulfide formation) and confirm purity via TLC (Rf ~0.6 in ethyl acetate/hexane).
Q. How is the compound characterized to confirm its structural integrity?
Comprehensive characterization includes:
- NMR spectroscopy : ¹H and ¹³C NMR to verify cyclopentane-thiophene linkage and thiadiazole substitution patterns. For example, a singlet at δ 2.5 ppm (CDCl₃) may confirm the methylthio group .
- Mass spectrometry : High-resolution ESI-MS to validate molecular weight (e.g., [M+H]⁺ expected at m/z 365.05).
- Elemental analysis : Carbon, hydrogen, nitrogen, and sulfur (CHNS) microanalysis to confirm stoichiometry (±0.3% tolerance) .
Q. What in vitro biological assays are suitable for initial activity screening?
- Antimicrobial activity : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria and fungi (e.g., Candida albicans) .
- Anticancer potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
Note : Include positive controls (e.g., ciprofloxacin for antimicrobials, doxorubicin for anticancer) and solvent controls (DMSO ≤1% v/v).
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the compound’s molecular conformation?
Single-crystal X-ray diffraction (SCXRD) using SHELX programs (e.g., SHELXL for refinement) provides precise bond angles and torsional strain analysis. For instance:
Q. What strategies address contradictory bioactivity data across different assays?
- Assay optimization : Validate cell permeability (e.g., LogP ~3.2) via HPLC retention time vs. calibration standards. Adjust assay pH to mimic physiological conditions (pH 7.4) to avoid false negatives due to solubility issues .
- Mechanistic studies : Use fluorescence quenching or SPR to confirm target binding (e.g., bacterial dihydrofolate reductase) .
Q. How can structure-activity relationship (SAR) studies guide derivative design?
- Substitution patterns : Replace the methylthio group with ethylthio or phenylthio to modulate lipophilicity. Evidence shows that bulkier substituents enhance antifungal activity (e.g., MIC reduction from 32 µg/mL to 8 µg/mL) .
- Cyclopentane modification : Introduce sp³-hybridized substituents (e.g., hydroxyl groups) to improve aqueous solubility while retaining potency .
Q. What computational methods predict solubility and stability under physiological conditions?
- QSAR models : Use COSMO-RS or Hansen solubility parameters to correlate logS with solvent polarity. For example, DMSO/water mixtures (2:1 v/v) are optimal for recrystallization .
- Degradation studies : Accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC monitoring identifies hydrolytic cleavage at the carboxamide bond under acidic conditions (pH <4) .
Q. How to evaluate off-target toxicity in preclinical models?
- In silico profiling : Use SwissADME to predict cytochrome P450 inhibition (e.g., CYP3A4) and hERG channel binding.
- In vivo acute toxicity : Dose rats (OECD 423 guidelines) with 300 mg/kg oral administration; monitor liver enzymes (ALT/AST) and renal biomarkers (creatinine) for 14 days .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
